molecular formula C8H13N3O B13603172 [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine

[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine

Katalognummer: B13603172
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: MKUSRZVADXONND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine: is a chemical compound with the molecular formula C8H13N3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base to form 2-(propan-2-yloxy)pyrimidine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product, this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups attached to the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating novel compounds with potential biological activities .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is often used in the development of new pharmaceuticals and agrochemicals .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Wirkmechanismus

The mechanism of action of [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the isopropoxy group in [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other pyrimidine derivatives and valuable for specific applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

(2-propan-2-yloxypyrimidin-5-yl)methanamine

InChI

InChI=1S/C8H13N3O/c1-6(2)12-8-10-4-7(3-9)5-11-8/h4-6H,3,9H2,1-2H3

InChI-Schlüssel

MKUSRZVADXONND-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=C(C=N1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.